3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid
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Overview
Description
3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid is a chemical compound with the molecular formula C9H11NO3S It is known for its unique structure, which includes a benzoic acid moiety linked to a dimethyl(oxo)-lambda6-sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid typically involves the reaction of 3-aminobenzoic acid with dimethyl sulfoxide (DMSO) under specific conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Industrial methods may also incorporate additional purification steps to remove impurities and achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its mechanism of action are studied to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid
- 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid derivatives
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of a benzoic acid moiety with a dimethyl(oxo)-lambda6-sulfanylidene group sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[[dimethyl(oxo)-λ6-sulfanylidene]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-14(2,13)10-8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOGCOFSQDGCLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=CC=CC(=C1)C(=O)O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2059993-28-9 |
Source
|
Record name | 3-[[oxo(dimethyl)persulfuranylidene]amino]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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